molecular formula C20H19ClN2OS B11692715 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B11692715
Molekulargewicht: 370.9 g/mol
InChI-Schlüssel: YJDSEZDNMMJUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H18ClNO It is known for its unique chemical structure, which includes a tert-butyl group, a chlorophenyl group, and a thiazolyl group

Vorbereitungsmethoden

The synthesis of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzoyl chloride and 4-chlorophenylthiazole.

    Condensation Reaction: The 4-tert-butylbenzoyl chloride is reacted with 4-chlorophenylthiazole in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or thiazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-tert-butyl-N-(4-chlorophenyl)benzamide: This compound lacks the thiazole ring, making it structurally simpler.

    N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound has a fluorine atom instead of a chlorine atom, which can affect its chemical and biological properties.

    4-tert-butyl-N-(2-chlorophenyl)benzamide: This compound has the chlorine atom in a different position on the phenyl ring, leading to different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Eigenschaften

Molekularformel

C20H19ClN2OS

Molekulargewicht

370.9 g/mol

IUPAC-Name

4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H19ClN2OS/c1-20(2,3)15-8-4-14(5-9-15)18(24)23-19-22-17(12-25-19)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,23,24)

InChI-Schlüssel

YJDSEZDNMMJUEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.